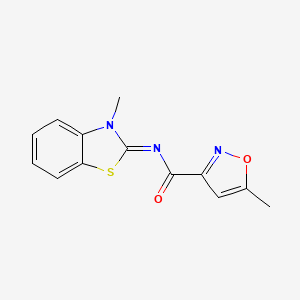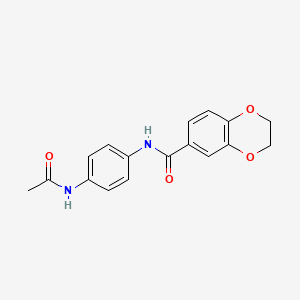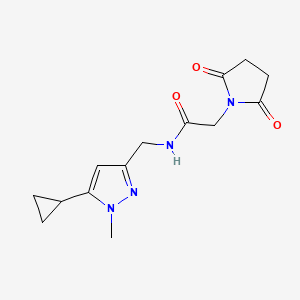![molecular formula C25H22N4O5S B2447279 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251687-80-5](/img/no-structure.png)
3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Techniques
Research has developed various synthetic pathways to create functionalized pyrimidine derivatives, including thieno[2,3-d]pyrimidine compounds. These methodologies are crucial for exploring the chemical space around pyrimidine derivatives for potential therapeutic applications. For instance, the synthesis of functionalized 1H-pyrimidine-2-ones/thiones and related heterocycles demonstrates the versatility of pyrimidine chemistry in accessing a broad range of biologically relevant structures (Sarıpınar et al., 2006).
Biological Activities and Applications
- Antibacterial Properties : Thieno[2,3-d]pyrimidines have been evaluated for their antibacterial efficacy, showcasing the potential of these compounds in addressing antibiotic resistance (More et al., 2013).
- Anticancer and Antihypertensive Effects : Certain thieno[2,3-d]pyrimidine derivatives exhibit potent anticancer and antihypertensive activities, indicating their potential for developing new therapeutic agents for treating cancer and hypertension (Russell et al., 1988).
- Electron Transport Layer in Polymer Solar Cells : The application of conjugated polyelectrolytes derived from thieno[2,3-d]pyrimidine for enhancing the efficiency of polymer solar cells highlights the versatility of these compounds beyond pharmaceutical applications (Hu et al., 2015).
- Antioxidant Activity : Novel thieno[2,3-d]pyrimidine derivatives have shown significant antioxidant activity, underscoring their potential as therapeutic agents for diseases associated with oxidative stress (Kotaiah et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione involves the reaction of 2-ethoxybenzoyl chloride with 3-amino-5-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base to form 3-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. This intermediate is then reacted with sodium azide and copper(I) iodide to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with 4-ethoxyaniline in the presence of a coupling agent to form the target compound.", "Starting Materials": [ "2-ethoxybenzoyl chloride", "3-amino-5-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione", "sodium azide", "copper(I) iodide", "4-ethoxyaniline", "coupling agent" ], "Reaction": [ "Step 1: 2-ethoxybenzoyl chloride is reacted with 3-amino-5-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in the presence of a base such as triethylamine to form 3-(2-ethoxyphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: The intermediate from step 1 is reacted with sodium azide and copper(I) iodide in DMF to form 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 3: 3-(2-ethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with 4-ethoxyaniline in the presence of a coupling agent such as EDCI/HOBt to form the target compound, 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione." ] } | |
Numéro CAS |
1251687-80-5 |
Nom du produit |
3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
Formule moléculaire |
C25H22N4O5S |
Poids moléculaire |
490.53 |
Nom IUPAC |
3-(4-ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H22N4O5S/c1-3-32-17-11-9-16(10-12-17)29-24(30)22-19(13-14-35-22)28(25(29)31)15-21-26-23(27-34-21)18-7-5-6-8-20(18)33-4-2/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
AJPZRPZRUVFAPI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2447197.png)

![(3-Amino-5-((2-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2447199.png)


![N-(1,3-benzothiazol-2-yl)-2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2447202.png)
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2447203.png)

![3-bromo-N-cyano-4-fluoro-N-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}aniline](/img/structure/B2447206.png)


![N-(benzo[d]thiazol-2-yl)-3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)propanamide](/img/structure/B2447216.png)

![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((4-ethylphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2447219.png)